synthesis methods for 3-[3-(Carboxymethyl)phenyl]benzoic acid
synthesis methods for 3-[3-(Carboxymethyl)phenyl]benzoic acid
An In-depth Technical Guide to the Synthesis of 3-[3-(Carboxymethyl)phenyl]benzoic Acid
Introduction
3-[3-(Carboxymethyl)phenyl]benzoic acid (CAS No. 1365272-23-6) is a biphenyl derivative characterized by two distinct carboxylic acid functionalities at the meta-positions of the interconnected phenyl rings. Its rigid, angular structure and dual carboxylate groups make it a highly valuable building block in supramolecular chemistry and materials science. Specifically, its utility as an organic linker for the synthesis of advanced Metal-Organic Frameworks (MOFs) and coordination polymers has been a significant driver of research interest.[1] These materials exhibit exceptional properties applicable in gas storage, catalysis, and sensing.
This guide provides a comprehensive overview of the primary synthetic strategies for 3-[3-(Carboxymethyl)phenyl]benzoic acid, with a focus on scientifically robust methodologies suitable for laboratory and scale-up applications. We will delve into the mechanistic rationale behind procedural choices, present detailed experimental protocols, and offer insights grounded in established chemical principles.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule reveals that the core challenge lies in the selective construction of the C(sp²)-C(sp²) biphenyl bond and the installation of two different carboxylic acid-containing moieties. The most versatile and widely adopted strategy for forming such a biphenyl linkage is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
The retrosynthetic disconnection of the central biphenyl bond points to two key synthons: a phenylboronic acid derivative and an aryl halide. This convergent approach allows for the independent synthesis and modification of each aromatic ring before the final coupling step, offering high modularity and efficiency.
Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.
This strategy is superior to linear approaches (e.g., functionalizing a pre-formed biphenyl core) which often suffer from poor regioselectivity and harsh reaction conditions that are incompatible with the desired functional groups.
Primary Synthetic Route: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction has become a cornerstone of modern organic synthesis for its mild conditions, high functional group tolerance, and excellent yields.[2] The key step involves the coupling of an aryl boronic acid (or ester) with an aryl halide. For this synthesis, we will couple an ester of (3-bromophenyl)acetic acid with (3-carboxyphenyl)boronic acid. The use of esters serves as a protecting group strategy for the carboxylic acid moieties, preventing undesirable side reactions.
The overall workflow can be visualized as follows:
Caption: Overall workflow for the Suzuki-Miyaura synthesis route.
Part 1: Synthesis of Precursor A - Methyl (3-bromophenyl)acetate
The synthesis of phenylacetic acid derivatives from benzyl halides is a well-established transformation.[3] A common and reliable method is the hydrolysis of a benzyl cyanide intermediate.[4]
Step 1a: Synthesis of 3-Bromobenzyl Cyanide
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromobenzyl bromide (1.0 eq) in a suitable solvent such as ethanol or acetone.
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Nucleophilic Substitution: Add sodium cyanide (NaCN, 1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
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Work-up: After cooling, filter the mixture to remove sodium bromide precipitate. Evaporate the solvent under reduced pressure. The crude product can be used directly or purified by distillation.
Step 1b: Hydrolysis and Esterification to Methyl (3-bromophenyl)acetate
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Reaction Setup: Combine the crude 3-bromobenzyl cyanide (1.0 eq) with a mixture of methanol (MeOH) and a strong acid like concentrated sulfuric acid (H₂SO₄, 3.0 eq).[4]
-
Reaction: Heat the mixture to reflux for 4-6 hours. This one-pot reaction achieves both the hydrolysis of the nitrile to the carboxylic acid and the subsequent Fischer esterification.
-
Work-up: Cool the reaction mixture and pour it into ice water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate (3 x volumes).[3]
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester is then purified by vacuum distillation or column chromatography.
Part 2: Synthesis of Precursor B - (3-Carboxyphenyl)boronic acid
This precursor is commercially available but can also be synthesized from 3-bromobenzoic acid via a lithium-halogen exchange followed by borylation.
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Reaction Setup: Dissolve 3-bromobenzoic acid (1.0 eq) in dry THF in a flask under an inert atmosphere (e.g., Argon or Nitrogen) and cool to -78 °C.
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Lithiation: Add n-butyllithium (n-BuLi, 2.2 eq) dropwise. The first equivalent deprotonates the carboxylic acid, and the second performs the lithium-halogen exchange.
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Borylation: After stirring for 1 hour at -78 °C, add trimethyl borate (B(OMe)₃, 1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
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Work-up: Quench the reaction by adding aqueous HCl (e.g., 1 M) until the solution is acidic.
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Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude boronic acid can be purified by recrystallization.
Part 3: Core Synthesis - Suzuki-Miyaura Coupling and Final Hydrolysis
This is the key bond-forming step. The choice of catalyst, base, and solvent is critical for achieving high yields.[2]
Step 3a: Suzuki-Miyaura Coupling
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Reaction Setup: In a two-neck flask under an inert atmosphere, combine methyl (3-bromophenyl)acetate (1.0 eq), (3-carboxyphenyl)boronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ and a phosphine ligand.[5]
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Solvent and Base: Add a solvent system, typically a mixture of toluene, ethanol, and water. Add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq). Potassium carbonate is often preferred as it is effective while minimizing protodeboronation of the boronic acid.[2] A similar protocol for a related Suzuki coupling uses palladium(II) chloride with sodium hydroxide as the base.[6]
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) for 12-24 hours, monitoring by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction, dilute with water, and separate the layers. Acidify the aqueous layer with HCl to precipitate any unreacted boronic acid and the product.
-
Extraction: Extract the aqueous phase with ethyl acetate. Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product is a protected diester/acid intermediate.
Step 3b: Saponification (Hydrolysis)
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Reaction Setup: Dissolve the crude intermediate from the previous step in a mixture of THF or methanol and water.
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Hydrolysis: Add an excess of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (3-4 eq).
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Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours until the hydrolysis is complete (monitored by TLC).
-
Isolation: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or ether to remove non-acidic impurities.
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Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is acidic (pH ~2). The desired product, 3-[3-(Carboxymethyl)phenyl]benzoic acid, will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Alternative Synthetic Considerations
While the Suzuki coupling is the preferred method, other strategies have been proposed, though they may present challenges.
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Direct Carboxymethylation: This approach would involve reacting 3-phenylbenzoic acid with chloroacetic acid in the presence of a strong base.[1] However, this Friedel-Crafts-type alkylation could lead to a mixture of isomers and is generally less controlled than the cross-coupling strategy.
-
Palladium-Catalyzed Carbonylation: An alternative to the cyanation route for creating the phenylacetic acid moiety involves the carbonylation of a benzyl halide using carbon monoxide, a palladium catalyst, and a base.[3][7] This method can be highly efficient but requires specialized high-pressure equipment.[8]
Data Summary: Representative Reaction Parameters
| Reaction Step | Key Reagents | Catalyst/Conditions | Solvent | Typical Yield | Reference |
| Cyanation | 3-Bromobenzyl bromide, NaCN | Reflux, 2-4h | Ethanol | >90% | [4] |
| Hydrolysis/Esterification | 3-Bromobenzyl cyanide | Conc. H₂SO₄, MeOH, Reflux | Methanol | 75-85% | [4] |
| Suzuki Coupling | Aryl bromide, Arylboronic acid | Pd(OAc)₂, P(Nap)₃, K₂CO₃ | THF | 20-60% (for Csp³-Csp²) | [2] |
| Suzuki Coupling | 3-Iodobenzoic acid, Phenylboronic acid | PdCl₂, NaOH | Water | 89% (for Csp²-Csp²) | [6] |
| Carbonylation | Benzyl Chloride, CO | Pd(PPh₃)₂Cl₂, TEAC, NaOH | Xylene, 1.5 MPa CO | ~95% | [7][8] |
| Final Hydrolysis | Diester Intermediate | NaOH or LiOH | THF/Water | >95% | General Procedure |
Conclusion
The synthesis of 3-[3-(Carboxymethyl)phenyl]benzoic acid is most effectively and reliably achieved through a convergent strategy centered on the Suzuki-Miyaura cross-coupling reaction. This method offers high yields, excellent functional group tolerance, and modularity, allowing for the efficient construction of the core biphenyl structure from readily accessible precursors. While alternative methods exist, the Suzuki coupling provides the most authoritative and validated pathway for obtaining this valuable building block for advanced materials and chemical research.
References
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Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
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Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Org. Synth. 2022, 99, 305-325. [Link]
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CAS Common Chemistry. 3,3′-Methylenebis[6-hydroxy-5-methylbenzoic acid]. [Link]
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Li, J., et al. (2016). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. [Link]
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MDPI. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
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ResearchGate. Synthesis of phenylacetic acid derivatives. [Link]
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Organic Syntheses. Phenylacetic acid. Org. Syn. Coll. Vol. 1, p.436 (1941); Vol. 2, p.66 (1922). [Link]
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Organic Chemistry Portal. (2006). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. [Link]
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